molecular formula C6H4FN3S B6247079 6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine CAS No. 1824632-32-7

6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine

Cat. No.: B6247079
CAS No.: 1824632-32-7
M. Wt: 169.18 g/mol
InChI Key: HWMHNYHQQHHGNC-UHFFFAOYSA-N
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Description

6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring with a fluorine atom at the 6-position. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound imparts specific chemical properties that make it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves the construction of the thiazole and pyridine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Mechanism of Action

The mechanism of action of 6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine include other thiazole and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

1824632-32-7

Molecular Formula

C6H4FN3S

Molecular Weight

169.18 g/mol

IUPAC Name

6-fluoro-[1,3]thiazolo[5,4-c]pyridin-2-amine

InChI

InChI=1S/C6H4FN3S/c7-5-1-3-4(2-9-5)11-6(8)10-3/h1-2H,(H2,8,10)

InChI Key

HWMHNYHQQHHGNC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1F)SC(=N2)N

Purity

95

Origin of Product

United States

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